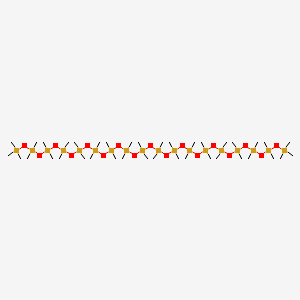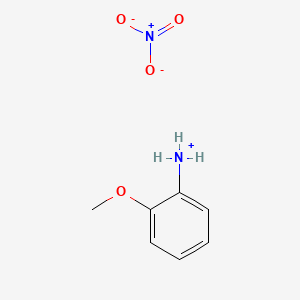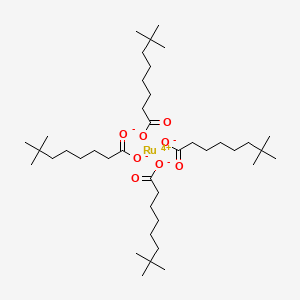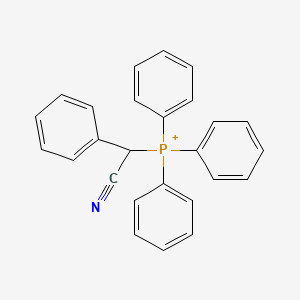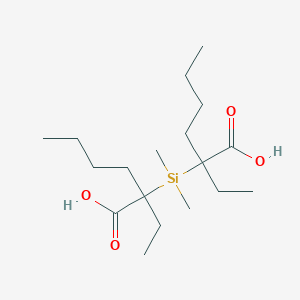
Dimethylsilylene bis(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilylene bis(2-ethylhexanoate) is an organosilicon compound with the molecular formula C18H36O4Si and a molecular weight of 344.56 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylsilylene bis(2-ethylhexanoate) can be synthesized through the esterification of dimethylsilanediol with 2-ethylhexanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethylsilylene bis(2-ethylhexanoate) involves the continuous esterification of dimethylsilanediol with 2-ethylhexanoic acid in the presence of a suitable catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilylene bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: It can be reduced to form dimethylsilanediol and 2-ethylhexanol.
Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide and other silicon-containing oxidation products.
Reduction: Dimethylsilanediol and 2-ethylhexanol.
Substitution: Various alkyl or aryl-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Dimethylsilylene bis(2-ethylhexanoate) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dimethylsilylene bis(2-ethylhexanoate) involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of three-dimensional networks. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare metal derivatives that are soluble in nonpolar organic solvents.
Dimethylsilanediol: A precursor for the synthesis of various organosilicon compounds.
Hexanoic acid: Another carboxylic acid used in the synthesis of esters and other organic compounds.
Uniqueness
Dimethylsilylene bis(2-ethylhexanoate) is unique due to its dual ester functionality and the presence of a silicon atom, which imparts distinct chemical properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
55621-06-2 |
|---|---|
Molekularformel |
C18H36O4Si |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
2-[3-carboxyheptan-3-yl(dimethyl)silyl]-2-ethylhexanoic acid |
InChI |
InChI=1S/C18H36O4Si/c1-7-11-13-17(9-3,15(19)20)23(5,6)18(10-4,16(21)22)14-12-8-2/h7-14H2,1-6H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
GXYALPPHQAMUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C(=O)O)[Si](C)(C)C(CC)(CCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


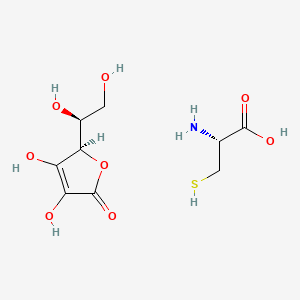




![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
